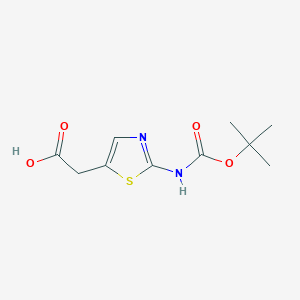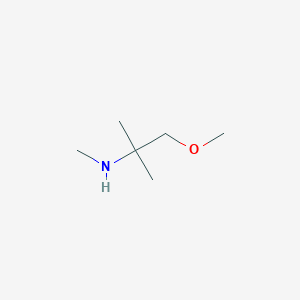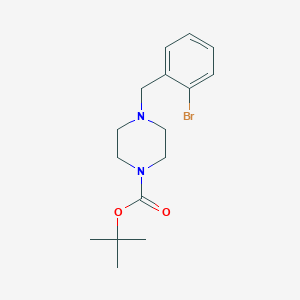
Methyl 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate
Overview
Description
“Methyl 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate” is an organic compound that belongs to the quinoxaline family. It has a CAS number of 671820-52-3 .
Molecular Structure Analysis
The molecular formula of “Methyl 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate” is C10H10N2O3 . The InChI code is 1S/C10H10N2O3/c1-5-9(13)12-8-4-6(10(14)15)2-3-7(8)11-5/h2-5,11H,1H3,(H,12,13)(H,14,15) .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 206.19800 and a predicted density of 1.267±0.06 g/cm3 . The predicted boiling point is 440.7±45.0 °C . Unfortunately, the melting point and flash point are not available .
Scientific Research Applications
Antimicrobial Application
- Scientific Field : Pharmaceutical Sciences
- Summary of Application : This compound has been evaluated for its antimicrobial potential . It was found to be almost equipotent to the standard drug, norfloxacin, against Escherichia coli .
- Methods of Application : The compound was synthesized and evaluated in vitro for its antimicrobial potential .
- Results : 6-Methyl-4- {1- [2- (4-nitro-phenylamino)-acetyl]-1H-indol-3-yl}-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester was found to be the most potent antimicrobial agent with a pMIC (ec) = 2.50 μM/mL .
Anticancer Application
- Scientific Field : Pharmaceutical Sciences
- Summary of Application : The compound has been evaluated for its anticancer potential . It was found to be more potent than the standard drug 5-fluorouracil against HCT-116, a colon cancer cell line .
- Methods of Application : The compound was synthesized and evaluated in vitro for its anticancer potential .
- Results : 4- {1- [2- (2-Chloro-4-nitro-phenylamino)-acetyl]-1H-indol-3-yl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester was found to be the most potent anticancer agent with an IC (50) = 5 μg/mL .
Chemical Synthesis Application
- Scientific Field : Chemical Synthesis
- Summary of Application : This compound is used in the synthesis of various other chemical compounds .
- Methods of Application : The compound is used as a starting material or intermediate in the synthesis of various other compounds .
- Results : The compound has been successfully used in the synthesis of various other compounds .
Synthesis of Other Compounds
- Scientific Field : Chemical Synthesis
- Summary of Application : This compound is used in the synthesis of various other chemical compounds .
- Methods of Application : The compound is used as a starting material or intermediate in the synthesis of various other compounds .
- Results : The compound has been successfully used in the synthesis of various other compounds .
properties
IUPAC Name |
methyl 3-oxo-2,4-dihydro-1H-quinoxaline-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-15-10(14)6-2-3-7-8(4-6)12-9(13)5-11-7/h2-4,11H,5H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZJFTMHNIACXHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)NCC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80610106 | |
| Record name | Methyl 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80610106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate | |
CAS RN |
671820-52-3 | |
| Record name | Methyl 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80610106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[6-(Furan-2-yl)pyridin-3-yl]methanamine](/img/structure/B1342425.png)


![3-Pyridinemethanol, 5-hydroxy-6-methyl-4-[(methylamino)methyl]-](/img/structure/B1342433.png)





![tert-butyl N-[1-(dimethylamino)-1-oxopropan-2-yl]carbamate](/img/structure/B1342454.png)
